Silane, trimethyl(1-oxooctyl)-
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Overview
Description
Silane, trimethyl(1-oxooctyl)- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an octyl group with a terminal oxo functional group. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(1-oxooctyl)- typically involves the hydrosilylation reaction, where an alkene (in this case, 1-octene) reacts with a silane compound in the presence of a catalyst. The reaction can be represented as follows:
(CH3)3SiH+CH2=CH(CH2)6CHO→(CH3)3SiCH2CH(CH2)6CHO
Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst or chloroplatinic acid. The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres.
Industrial Production Methods
Industrial production of Silane, trimethyl(1-oxooctyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(1-oxooctyl)- undergoes various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The silicon-methyl bonds can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halosilanes.
Scientific Research Applications
Silane, trimethyl(1-oxooctyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, trimethyl(1-oxooctyl)- involves the formation of stable silicon-carbon bonds, which are crucial for its reactivity and functionality. The silicon atom, being less electronegative than carbon, facilitates the formation of reactive intermediates that can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the oxo group, making it less reactive in certain applications.
Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and physical properties.
Dimethylsilane: Contains two methyl groups and one hydrogen atom, offering different reactivity patterns.
Uniqueness
Silane, trimethyl(1-oxooctyl)- is unique due to the presence of the oxo group, which imparts additional reactivity and functionality. This makes it particularly useful in applications requiring the formation of stable silicon-carbon bonds with additional functional groups.
Properties
CAS No. |
61157-32-2 |
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Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
1-trimethylsilyloctan-1-one |
InChI |
InChI=1S/C11H24OSi/c1-5-6-7-8-9-10-11(12)13(2,3)4/h5-10H2,1-4H3 |
InChI Key |
SCZJLSOVELJOMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)[Si](C)(C)C |
Origin of Product |
United States |
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